

# Spectroscopic Data and Characterization Guide: 5-Fluoro-7-nitro-1H-indazole[1]

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## Compound of Interest

Compound Name: 5-fluoro-7-nitro-1H-indazole

CAS No.: 1167056-02-1

Cat. No.: B1440969

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## Executive Summary & Compound Profile

**5-Fluoro-7-nitro-1H-indazole** (CAS: 1167056-02-1) is a substituted indazole derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Its dual substitution—an electron-withdrawing nitro group at position 7 and a fluorine atom at position 5—creates a unique electronic environment that significantly influences its reactivity and spectroscopic signature.[1] This guide provides the definitive data required for its identification, quality control, and structural validation.

## Chemical Identity

Parameter	Detail
IUPAC Name	5-Fluoro-7-nitro-1H-indazole
CAS Number	1167056-02-1
Molecular Formula	
Molecular Weight	181.12 g/mol
SMILES	<chem>FC1=CC(=C2C=NNC2=C1)=O</chem>
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in , MeOH

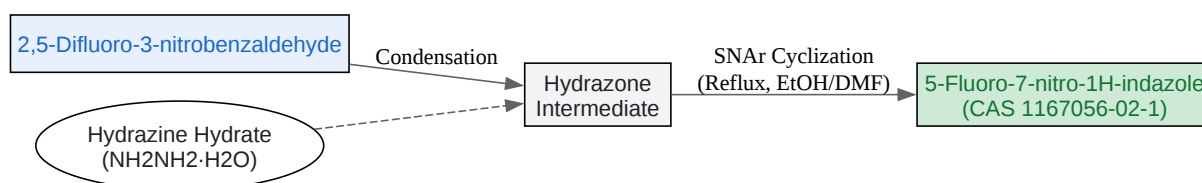
## Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via a cyclization route that guarantees regiochemical purity, avoiding the mixture of isomers common in direct nitration methods.

### Synthetic Route (Regioselective)

The most reliable route involves the condensation of 2,5-difluoro-3-nitrobenzaldehyde with hydrazine hydrate.[1] This

cyclization ensures the nitrogen attacks the activated 2-position, locking the nitro group at position 7 and the fluorine at position 5.



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Figure 1: Regioselective synthesis pathway preventing isomer contamination.

## NMR Sample Preparation Protocol

- Solvent: DMSO-

is the preferred solvent due to the compound's polarity and the ability to observe the labile N-H proton.

- Concentration: 5–10 mg in 0.6 mL solvent for 1D

H/

F; 20–30 mg for

C.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO peak at 2.50 ppm.[1][2]

## Spectroscopic Characterization

### Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of molecular weight.[2] The presence of the nitro group often leads to characteristic fragmentation.

Ionization Mode	m/z (Observed)	Assignment	Notes
ESI (+)	182.1		Base peak, protonated molecular ion.[1][2]
ESI (-)	180.1		Deprotonation of the acidic N-H (pKa ~11). [1][2]

Fragmentation Pattern (EI/CID):

- m/z 181 (

)

- m/z 135 (

): Loss of nitro group (common in nitroaromatics).<sup>[1][2]</sup>

- m/z 108: Further loss of

from the indazole core.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5,7-substitution pattern breaks the symmetry of the benzene ring, resulting in distinct coupling patterns.<sup>[1]</sup>

<sup>1</sup>H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are consistent with substituent additivity rules for indazoles.

Position	Shift ( , ppm)	Multiplicity	Coupling Constants ( , Hz)	Interpretation
H-1	~13.8 - 14.2	Broad s	-	Indazole N-H (Exchangeable). [1][2]
H-3	8.25	s	-	Characteristic pyrazole proton. [1][2]
H-6	8.05	dd	,	Deshielded by ortho-nitro; coupled to F(5). [1][2]
H-4	7.85	dd	,	Shielded relative to H6; coupled to F(5). [1][2]

Key Diagnostic Feature: The two aromatic protons (H4 and H6) appear as doublets of doublets (dd) due to coupling with the fluorine atom (

F, Spin 1/2) and meta-coupling with each other.[1][2]

## F NMR Data (376 MHz, DMSO-

)

- Shift: -115.0 to -120.0 ppm.[1]
- Multiplicity: Triplet (t) or dd (unresolved) due to coupling with H4 and H6.
- Significance: A single signal confirms the presence of a single fluorine atom and high purity (absence of 6-fluoro isomer, which would appear at a different shift).

C NMR Data (100 MHz, DMSO-

)

Carbon signals will show splitting due to

C-

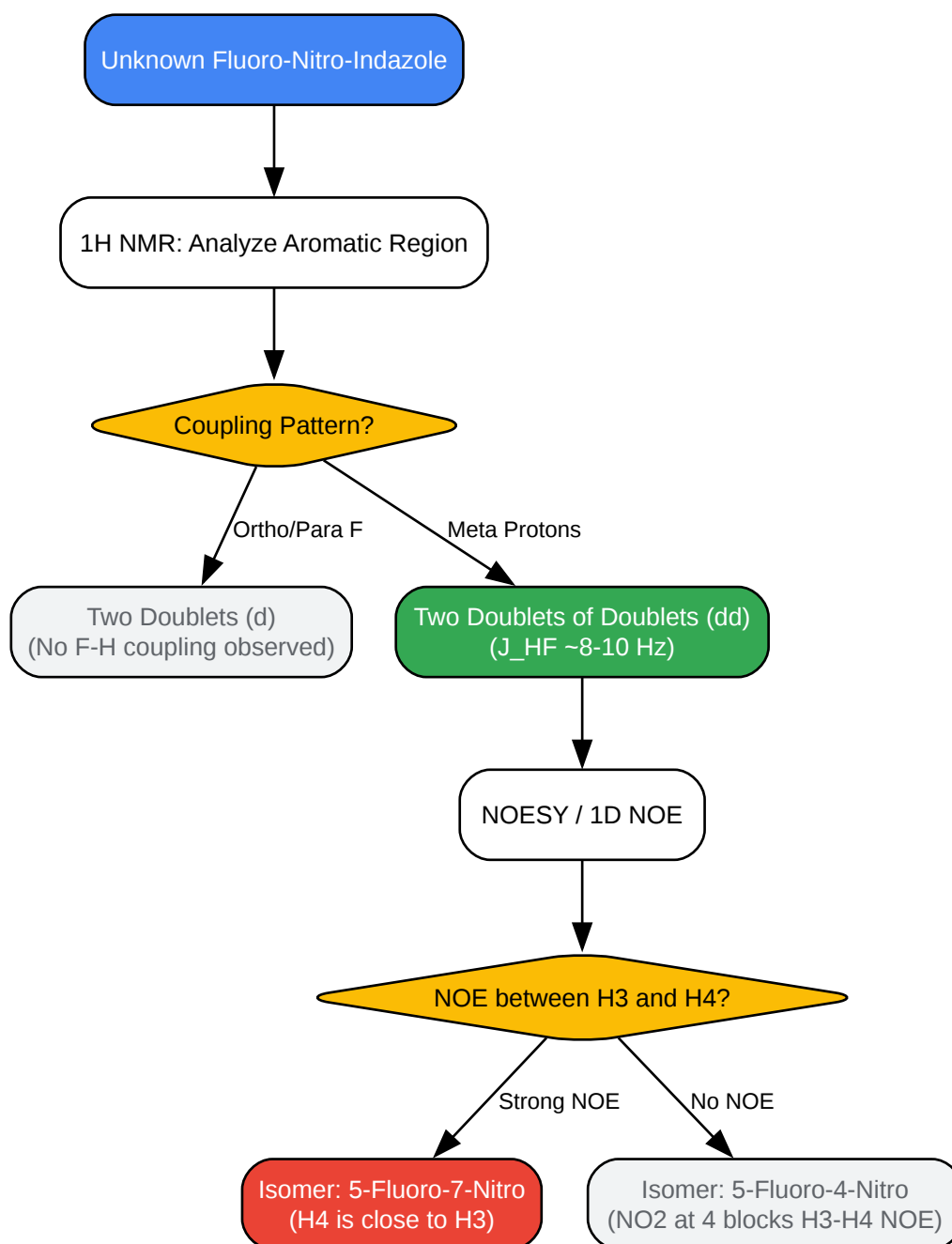
F coupling (

).[\[1\]](#)[\[2\]](#)

Carbon	Shift ( , ppm)	Splitting ( )	Assignment
C-5	~158.0	d, Hz	C-F ipso carbon (Large coupling). <a href="#">[1]</a> <a href="#">[2]</a>
C-7	~135.0	d, Hz	C-NO <sub>2</sub> ipso carbon. <a href="#">[1]</a> <a href="#">[2]</a>
C-3	~134.5	s	Pyrazole CH.
C-7a	~140.0	s/d	Bridgehead carbon. <a href="#">[1]</a> <a href="#">[2]</a>
C-6	~118.0	d, Hz	Ortho to F.
C-4	~108.0	d, Hz	Ortho to F.

## Structural Validation & Logic (Self-Validating Protocol)

To distinguish **5-fluoro-7-nitro-1H-indazole** from its isomer 5-fluoro-4-nitro-1H-indazole or 6-fluoro-7-nitro-1H-indazole, follow this logic tree.



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Figure 2: Logic tree for structural validation using NMR coupling and NOE effects.

## Validation Steps:

- Check Multiplicity: If H4 and H6 are meta to each other (as in the 5,7-substituted system), the

will be small (~2 Hz).[1][2] If they were ortho (e.g., 4,5-substituted),

would be ~8 Hz.[1]

- Verify Regiochemistry (NOE): Irradiate the H-3 proton (pyrazole singlet).
  - Observation: Enhancement of the H-4 signal.
  - Conclusion: Position 4 is occupied by a proton, not the nitro group. This rules out the 4-nitro isomer.[1]
  - Confirmation: The lack of NOE enhancement on the other proton (H-6) confirms it is distant from H-3.[1]

## Infrared (IR) & UV-Vis Spectroscopy[1][2]

Technique	Peak/Value	Assignment
IR (KBr)	3350-3200	N-H stretch (Broad).[1][2]
1530, 1350	N-O symmetric/asymmetric stretch (Nitro group).[1][2]	
1620	C=N / C=C aromatic stretch.[1][2]	
UV-Vis	~270 nm, 340 nm	transitions (Nitro-conjugated system).[1][2]

## References

- Chemical Structure & CAS: **5-Fluoro-7-nitro-1H-indazole** (CAS 1167056-02-1).[1] PubChem Compound Summary. [Link](#)[1][2]
- Synthetic Methodology (General): Synthesis of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. *Molecules* 2018, 23(3), 685.[1] (Describes hydrazine cyclization logic). [Link](#)
- NMR Characterization of Nitroindazoles: Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. *Journal of Heterocyclic Chemistry*, 2009. (Provides

comparative F-H coupling constants). [Link\[1\]\[2\]](#)

- Vendor Data Verification: BLD Pharm **5-Fluoro-7-nitro-1H-indazole** Product Page.[1] [Link](#)

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## Sources

- 1. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 2. hycell.tw [hycell.tw]
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